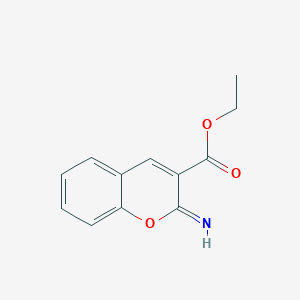

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

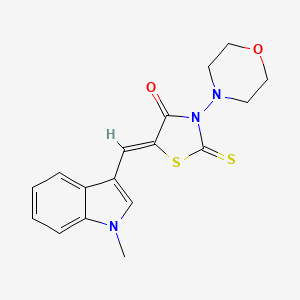

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound used in scientific research for its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and is known to have a significant impact on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Herbicide Research

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone: has been investigated in the context of herbicide research. For instance, the sulfonylurea herbicide Bensulfuron-methyl was studied for its degradation behavior in soils. Biotic (biodegradation) and abiotic (hydrolysis) modes were explored . The main metabolites observed during biodegradation were pyrimidinamine and benzylsulfonamide . Fungal strains like Aspergillus niger and Penicillium chrysogenum demonstrated potential for Bensulfuron-methyl remediation in soils.

Crystal Structure Studies

While not directly related to applications, crystallography studies have been conducted on compounds similar to (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone . For example, the crystal structure of 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-N,N-dimethylethanamine has been reported .

Novel Acetate Derivatives

In the realm of synthetic chemistry, novel acetate derivatives have been synthesized using (4,6-dimethoxypyrimidin-2-yloxy)phenoxy as a starting material. These compounds were characterized by IR, 1H-NMR, MS spectra, and elemental analyses .

Wirkmechanismus

Target of Action

The primary targets of the compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone are carbonic anhydrases (CA), specifically human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone interacts with its targets, the carbonic anhydrases, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the carbonic anhydrases, leading to changes in the physiological functions they regulate.

Biochemical Pathways

The inhibition of carbonic anhydrases by (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone affects the reversible hydration reaction of CO2, which these enzymes catalyze . This can lead to alterations in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Pharmacokinetics

It is suggested that the compound’s physicochemical properties (size, charge, lipophilicity) have been modified to improve its pharmacokinetic profile .

Result of Action

The result of the action of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is the inhibition of carbonic anhydrases, leading to changes in the physiological functions these enzymes regulate . The specific molecular and cellular effects would depend on the particular physiological function being affected.

Action Environment

The action, efficacy, and stability of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can be influenced by various environmental factors. For instance, the compound’s ability to penetrate bacterial cells and affect permeability-based antibiotic resistance has been considered in its design . .

Eigenschaften

IUPAC Name |

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-7-9-22(10-8-21)16(23)12-3-5-13(18)6-4-12/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAIUKWAHLALMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)

![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)

![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)